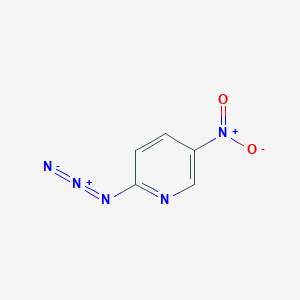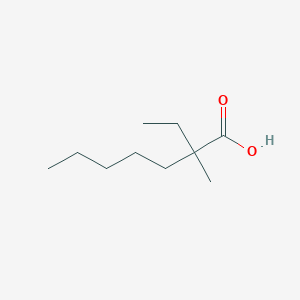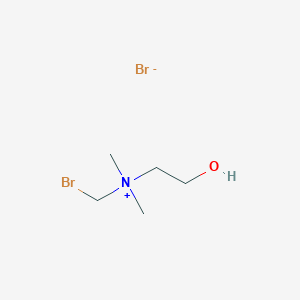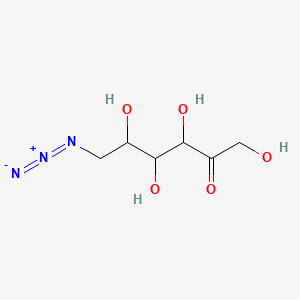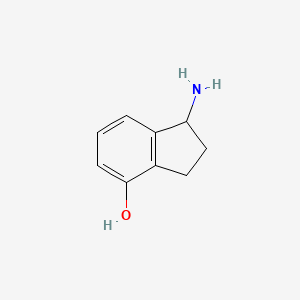
1-(3-Bromo-2-chlorophenyl)ethanone
Vue d'ensemble
Description
1-(3-Bromo-2-chlorophenyl)ethanone, also known as 3-bromo-2-chlorophenyl ethanone, is an aromatic ketone compound with a molecular formula of C8H6BrClO. It is a colorless, volatile liquid that is used in a range of scientific applications such as organic synthesis, drug synthesis, and biochemistry.
Applications De Recherche Scientifique
Synthesis of Enantiomerically Pure Compounds :
- A study describes a 7-step procedure for synthesizing enantiomerically pure diarylethanes, starting from compounds related to 1-(3-Bromo-2-chlorophenyl)ethanone. This method is characterized by its scalability and ability to produce high-purity enantiomers, indicating its potential utility in pharmaceutical synthesis (Zhang et al., 2014).
Computational Studies of Nucleophilic Substitution Reactions :
- Research conducted on the reactions between imidazole and various 2-bromo-1-arylethanones, including derivatives of this compound, has been computationally investigated. This study includes Density Functional Theory calculations, providing insights into the chemical behavior of these compounds (Erdoğan & Erdoğan, 2019).
Asymmetric Reduction in Pharmaceutical Intermediate Synthesis :
- A study on the asymmetric reduction of a compound similar to this compound, utilized for the synthesis of pharmaceutical intermediates, demonstrates the potential for using microbial cells in catalyzing such reactions. This approach highlights the efficient preparation of chiral intermediates with high yield and enantiomeric purity, relevant in the development of adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012).
Synthesis of Aliphatic 1,3,4-Thiadiazol-2(3H)-one Derivatives :
- Research has been conducted on the synthesis of aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives involving reactions with compounds related to this compound. This work provides an understanding of the reaction mechanisms associated with these derivatives, which are not widely recorded in the literature (Tahtaci & Aydin, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-bromo-2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQYDIUKOZQSOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295879 | |
| Record name | 1-(3-Bromo-2-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161957-62-6 | |
| Record name | 1-(3-Bromo-2-chlorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161957-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-2-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

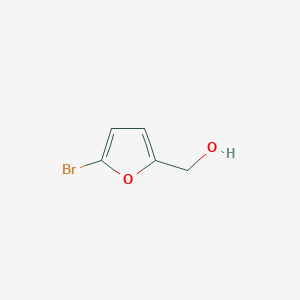
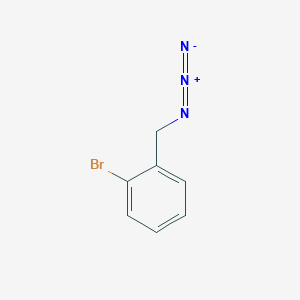

![6-Methyl-1-oxaspiro[2.5]octane](/img/structure/B1284028.png)
